molecular formula C15H9Cl2NO3 B11094321 5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

5,6-dichloro-2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11094321
M. Wt: 322.1 g/mol
InChI Key: BVPWBDQBJOPOOX-UHFFFAOYSA-N
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Description

5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 2-methoxybenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-METHOXYPHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE: A similar compound with a different substitution pattern.

    5,6-DICHLORO-1H-ISOINDOLE-1,3(2H)-DIONE: Lacks the methoxyphenyl group but shares the dichloro substitution.

Uniqueness

5,6-DICHLORO-2-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both dichloro and methoxyphenyl groups can influence its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C15H9Cl2NO3

Molecular Weight

322.1 g/mol

IUPAC Name

5,6-dichloro-2-(2-methoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H9Cl2NO3/c1-21-13-5-3-2-4-12(13)18-14(19)8-6-10(16)11(17)7-9(8)15(18)20/h2-7H,1H3

InChI Key

BVPWBDQBJOPOOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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